REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.C(OC(C)(C)C)(=O)CCC(OC(C)(C)C)=O.C([C:27]1[C:28]([NH:37][C:38](=[O:43])[C:39]([CH3:42])(C)C)=[N:29][C:30]2[C:35]([CH:36]=1)=[CH:34][CH:33]=[CH:32][CH:31]=2)=O.[Cl-].[NH4+]>C1COCC1>[NH:37]1[C:28]2[N:29]=[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:35]3=[CH:36][C:27]=2[CH:42]=[CH:39][C:38]1=[O:43] |f:0.1,4.5|
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
3-Formyl-2-pivaloylaminoquinoline
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(=NC2=CC=CC=C2C1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The clear yellow solution was stirred at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The crude product of diastereomeric alcohols was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours in a mixture of THF (5 mL) and HCl (3M, aqueous)
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
poured into water (100 mL)
|
Type
|
WASH
|
Details
|
The tan precipitate was washed with water (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The crude product (1.60 g) was heated in acetonitrile (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
WASH
|
Details
|
The product was washed with ether (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC=2C=C3C(=NC12)C=CC=C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |